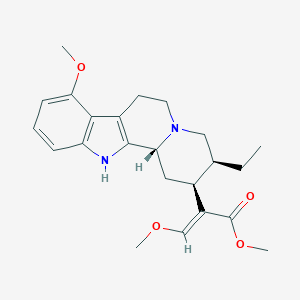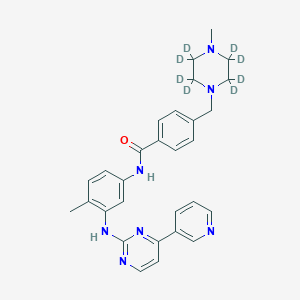
イマチニブ-d8
概要
説明
Imatinib-d8 Description
Imatinib, a small molecule drug, is known for its inhibitory effects on various tyrosine kinases, including Abelson (Abl), Arg (abl-related gene), stem cell factor receptor (Kit), and platelet-derived growth factor receptors A and B (PDGFRA and PDGFRB). It has gained therapeutic significance in the treatment of chronic myeloid leukemia (CML) and other myeloproliferative disorders due to its activity against activating mutations of these targets. However, its efficacy against the mastocytosis-associated c-kit D816V mutation is limited .
Synthesis Analysis
Several studies have focused on the synthesis of imatinib and its analogues. A convenient synthesis method has been developed, which has been applied to create novel imatinib analogues with non-aromatic structural motifs. These analogues have been evaluated for their biopharmaceutical properties, such as ABL1 kinase inhibitory activity and cytotoxicity against cancer cell lines . Additionally, modular continuous flow synthesis methods have been reported for imatinib and its analogues, allowing for rapid generation of diverse structures with minimal manual intervention despite solubility challenges .
Molecular Structure Analysis
Imatinib's molecular flexibility and its ability to form hydrogen bonds and hydrophobic interactions have been studied. The molecule can adopt extended and folded conformations due to rotation along the N-C bond in the amide group. The stabilization of these conformations is influenced by the likelihood of hydrogen bond formation and their contribution to the Voronoi molecular surface, with π-π stacking being more typical for the folded conformation .
Chemical Reactions Analysis
The chemical reactivity of imatinib has been explored in the context of creating a photoactivatable caged prodrug. This approach allows for spatial and temporal control over the drug's activation, providing a tool to study the impact of imatinib on biological systems with greater detail .
Physical and Chemical Properties Analysis
The interaction of imatinib with lipid membranes has been investigated, revealing that it interacts mainly with the head groups of lipids, affecting the fluidity and potentially the fusion/fission of liposomes. These interactions have been studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy and differential scanning calorimetry (DSC) . Furthermore, the optimization of an HPLC method for the simultaneous determination of imatinib and its major metabolite in human plasma has been achieved, providing a rapid and specific analytical tool .
Relevant Case Studies
Imatinib has shown impressive therapeutic activity in eosinophilia-associated chronic myeloproliferative disorders with activating mutations of PDGFRB or PDGFRA genes. However, it is considered investigational for hematologic malignancies without a defined molecular drug target . The drug's impact on CD8+ T lymphocytes, specifically directed against leukemia-associated antigens, has been studied, revealing that imatinib can impair these cells' function in vitro, which may affect the graft-versus-leukemia effect in clinical settings .
科学的研究の応用
絶対バイオアベイラビリティ試験
イマチニブ-d8は、経口イマチニブの絶対バイオアベイラビリティを決定するために使用されます。 This compoundを微量静脈内投与することで、研究者は血漿濃度時間曲線を経口投与されたイマチニブの曲線と比較し、そのバイオアベイラビリティを計算することができます。 . この方法は、定常状態の癌患者におけるイマチニブの薬物動態を評価する上で特に有用でした。 .
薬物動態解析
臨床薬理学では、this compoundは、液体クロマトグラフィータンデム質量分析(LC-MS/MS)アッセイの内部標準として役立ちます。 これにより、血漿サンプル中のイマチニブとその代謝物の同時定量が可能になり、これは薬物の薬物動態を理解するために不可欠です。 .
癌研究
This compoundは、特に消化管間質腫瘍(GIST)の研究において、癌研究に役立ちます。 This compoundは、患者におけるイマチニブとその代謝物の薬物動態と薬力学の関係の調査に役立ち、それにより治療戦略を最適化します。 .
微量投与試験
研究者は、経口抗癌剤の絶対バイオアベイラビリティを評価するために、微量投与試験でthis compoundを使用しています。 このアプローチは、必要な薬物の量を最小限に抑え、初期の臨床開発における潜在的に有毒な物質への暴露に伴うリスクを軽減します。 .
分析方法開発
This compoundは、分析方法の開発と検証に使用されます。 安定同位体標識により、正確で感度の高い検出が保証され、これは生物学的サンプル中の薬物とその代謝物の定量に不可欠です。 .
医薬品開発と臨床試験
医薬品開発の分野では、this compoundは、臨床試験のデザインと実施において役割を果たします。 This compoundは、ヒト体内での薬物の挙動、つまり吸収、分布、代謝、排泄を理解するのに役立ち、これは新しい治療薬の開発における重要な要素です。 .
作用機序
Target of Action
Imatinib, the parent compound of Imatinib-d8, primarily targets the BCR-ABL tyrosine kinase . This tyrosine kinase is a constitutively active enzyme created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) . The BCR-ABL fusion gene encodes a chimeric protein necessary and sufficient to confer the leukemic phenotype .
Mode of Action
Imatinib inhibits the BCR-ABL tyrosine kinase . By inhibiting this kinase, Imatinib disrupts the function of the BCR-ABL oncoprotein, which is overexpressed in various tumors and is heavily involved in their proliferation . This inhibition of the BCR-ABL tyrosine kinase is the primary mode of action of Imatinib .
Biochemical Pathways
The BCR-ABL tyrosine kinase supports the initiation and progression of CML through a plethora of signaling pathways . Imatinib’s inhibition of the BCR-ABL tyrosine kinase disrupts these pathways, affecting the disease’s progression . Additionally, Imatinib has been shown to cause a switch from glycolysis to the tricarboxylic acid cycle and upregulate pentose phosphate pathway-associated oxidative pathways .
Pharmacokinetics
Imatinib is well absorbed after oral administration with an absolute bioavailability of 98% . It is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB) . The CYP3A4 isoform of CYP450 primarily metabolizes Imatinib . The median absolute bioavailability of oral Imatinib at steady state was found to be 76% (range 44–106%) .
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by Imatinib leads to a disruption in the proliferation of leukemic cells . This results in a decrease in the number of these cells, thereby reducing the severity of the disease .
Action Environment
The action of Imatinib can be influenced by various environmental factors. For instance, the bioavailability of Imatinib can be affected by the patient’s renal function and hemoglobin levels . Additionally, the presence of certain transporters in the body can influence the absorption and efflux of Imatinib .
Safety and Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The future of kinase drug discovery, which includes Imatinib-d8, involves identifying high-risk patients with the greatest potential to benefit from the use of kinase inhibitors . The ability to identify these patients, for example, those with minimal residual disease, would be an important advance .
生化学分析
Biochemical Properties
Imatinib-d8, like Imatinib, targets multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . These interactions are crucial in inhibiting the proliferation of cancer cells .
Cellular Effects
Imatinib-d8 affects various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in CML cells, it modulates various signaling pathways and maintains ATP turnover in tumor cells .
Molecular Mechanism
Imatinib-d8 works by inhibiting the Bcr-Abl tyrosine-kinase, a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML . This inhibition can slow growth or result in programmed cell death of certain types of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imatinib-d8 have been observed over time. For instance, a study found that the median absolute bioavailability of oral Imatinib at steady state was 76% . This indicates that Imatinib-d8 is stable and does not degrade quickly in the body .
Dosage Effects in Animal Models
The effects of Imatinib-d8 vary with different dosages in animal models. For example, in a study involving mice, it was found that the elimination half-lives of these agents were much shorter (1–3 hours) relative to those in larger species such as prairie dogs and monkeys .
Metabolic Pathways
Imatinib-d8 is involved in several metabolic pathways. It is primarily metabolized by the CYP3A4 isoform of CYP450 . Other enzymes such as flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) also metabolize dasatinib .
Transport and Distribution
Imatinib-d8 is transported and distributed within cells and tissues. Studies have shown that active transport processes mediate the influx and efflux of Imatinib . Differential expression of influx (hOCT1) and efflux (MDR1) transporters may be a critical determinant of intracellular drug levels and, hence, resistance to Imatinib .
特性
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFNOKKBVMGRW-AZGHYOHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649425 | |
| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092942-82-9 | |
| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why use imatinib-d8 instead of imatinib in bioavailability studies?
A: Imatinib-d8, due to its isotopic labeling, behaves almost identically to imatinib in biological systems but can be distinguished analytically. This allows researchers to administer a microdose of imatinib-d8 intravenously and simultaneously track both the intravenously administered imatinib-d8 and orally administered imatinib. [, ] This approach avoids the need for a complete washout period between different dosage forms, making the determination of absolute bioavailability more accurate and efficient. []
Q2: What analytical techniques are commonly used to quantify imatinib and imatinib-d8 in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying imatinib and imatinib-d8 in biological samples like plasma. [, , ] This method offers high sensitivity and selectivity, enabling the detection of low concentrations of imatinib-d8 even in the presence of high imatinib concentrations from therapeutic doses. [] Various LC-MS/MS methods have been developed and validated for this purpose, often employing solid phase extraction for sample cleanup. [, ]
Q3: Can you provide an example of how imatinib-d8 was used in a specific study?
A: In a clinical trial, researchers administered a 100 μg microdose of imatinib-d8 intravenously to a patient already receiving 400 mg oral imatinib daily. [] The simultaneous measurement of both imatinib and imatinib-d8 in plasma allowed for a direct comparison of their pharmacokinetic profiles and accurate determination of the absolute bioavailability of oral imatinib. []
Q4: Are there any limitations to using imatinib-d8 in bioavailability studies?
A: While deuterated analogs like imatinib-d8 are considered to be very similar to their non-deuterated counterparts, subtle differences in physicochemical properties might exist. [] Additionally, although mass spectrometry offers high selectivity, the potential for interference from metabolites or other co-administered drugs needs to be carefully considered during method development and validation. []
Q5: What are the future directions for research involving imatinib-d8?
A: While the provided research focused on the use of imatinib-d8 for absolute bioavailability studies, the application of stable isotope-labeled drugs extends beyond this. Future research might explore the use of imatinib-d8 in studying the drug's distribution in different tissues or investigating drug-drug interactions. Additionally, further optimization and automation of the analytical methods, potentially incorporating advancements like turbulent flow liquid chromatography, could lead to higher throughput and efficiency in clinical and research settings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






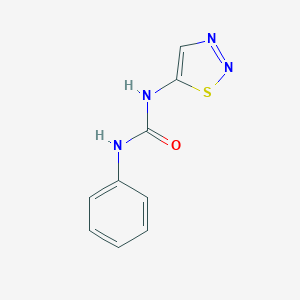


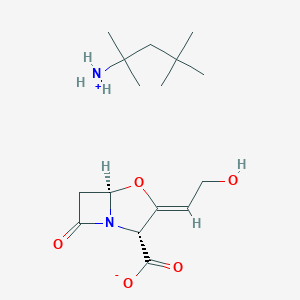
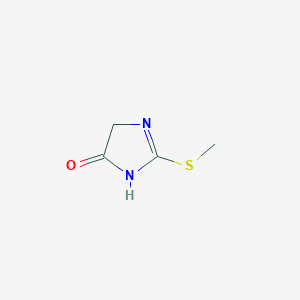


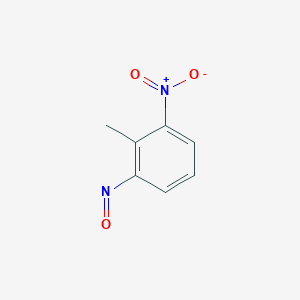
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
